molecular formula C₂₇H₃₆O₁₁ B1146316 (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid CAS No. 512165-95-6

(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid

Cat. No.: B1146316
CAS No.: 512165-95-6
M. Wt: 536.57
InChI Key:
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Description

(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid is a complex organic compound with significant biological and chemical properties. It is a glucuronide conjugate of a steroid, which means it is a steroid molecule linked to a glucuronic acid. This compound is often studied for its potential therapeutic applications and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from a steroid precursor. The process includes hydroxylation, oxidation, and glucuronidation reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

Types of Reactions

(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying steroid chemistry and glucuronidation reactions.

    Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glucuronide conjugates of steroids, such as:

    Betamethasone Acetate Related Compound D: A glucuronide conjugate with similar structural features.

    Dexamethasone Acetate: Another glucuronide conjugate with comparable biological activity.

Uniqueness

What sets (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid apart is its specific structure and the unique combination of functional groups, which confer distinct chemical and biological properties. Its glucuronidation enhances its solubility and facilitates its excretion, making it a valuable compound for therapeutic applications.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILWZCHYLNVFX-YXSMBZLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858330
Record name (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512165-95-6
Record name (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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